3,4-Dimethylbenzisoxazole
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Overview
Description
3,4-Dimethylbenzisoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired isoxazole ring . Another approach involves the use of β-diketohydrazone derivatives, which undergo cyclization to yield the isoxazole structure .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
3,4-Dimethylbenzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Benzoxazole: Similar in structure but lacks the methyl groups at positions 3 and 4.
Benzisoxazole: The parent compound without the dimethyl substitutions.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the isoxazole ring
Uniqueness: 3,4-Dimethylbenzisoxazole is unique due to the presence of the methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,4-dimethyl-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO/c1-6-4-3-5-8-9(6)7(2)10-11-8/h3-5H,1-2H3 |
InChI Key |
KVDVGWLYHGQSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NOC2=CC=C1)C |
Origin of Product |
United States |
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